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Compound of Interest
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Compound Name: o
ajpyridine

cat. No.: B2951992

An In-Depth Technical Guide to 7-Bromo-3-iodoimidazo[1,2-a]pyridine

Authored by: Gemini, Senior Application Scientist

Foreword: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry,
recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically
active agents.[1] This guide focuses on a particularly valuable derivative, 7-Bromo-3-
iodoimidazo[1,2-a]pyridine. The strategic placement of two distinct halogen atoms on this
heterocyclic core makes it a supremely versatile building block for drug discovery and
development. The bromo and iodo moieties serve as orthogonal synthetic handles, allowing for
selective, stepwise functionalization through various cross-coupling reactions. This enables the
rapid generation of diverse compound libraries, a critical process in the hit-to-lead optimization
phase of drug development. This document provides a comprehensive overview of its physical
and chemical properties, a robust protocol for its synthesis, and an exploration of its reactivity
and applications for researchers and drug development professionals.

Compound Identification and Structural Properties

7-Bromo-3-iodoimidazo[1,2-a]pyridine is a dihalogenated heterocyclic compound featuring a
fused imidazole and pyridine ring system.

Table 1: Compound Identification
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Identifier Value Source
7-bromo-3-

IUPAC Name . L. . N/A
iodoimidazo[1,2-a]pyridine

CAS Number 1260386-22-8 [2]

Molecular Formula C7H4BrIN2 [2]

Molecular Weight 322.93 g/mol [2]

| Canonical SMILES | C1=CN2C(=C(l)N=C2)C=C1Br | N/A|
Caption: Chemical structure of 7-Bromo-3-iodoimidazo[1,2-a]pyridine.

Physical and Spectroscopic Properties

While specific, experimentally determined data for this exact compound is not widely published
in peer-reviewed literature, the following properties are compiled from commercial supplier data
and predictions based on closely related analogs.

Table 2: Physical and Predicted Properties
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Property Value | Description Notes

. Based on analogs like 6-
Expected to be a solid, o
) . Bromoimidazo[1,2-
Appearance likely off-white to yellow or - .
a]pyridine-3-carbonitrile
brown powder. Do . .
which is a white solid.[3]

Melting points of similar

structures vary widely with
Melting Point Not available. substitution. For example, 2,6-

Dimethylimidazo[1,2-a]pyridine

is a pale yellow solid.[4]

Expected to be soluble in

common organic solvents like Based on general solubility of
Solubility Dichloromethane (DCM), imidazo[1,2-a]pyridine

Chloroform (CHCIs), and derivatives.

Dimethyl sulfoxide (DMSO).

| Storage | Keep in a dark place, sealed in a dry environment, recommended at 2-8°C. |[2] |

Spectroscopic Data (Predicted)

Definitive, published spectra for 7-Bromo-3-iodoimidazo[1,2-a]pyridine are not readily
available. However, based on the known chemical shifts of the parent imidazo[1,2-a]pyridine
ring system and the well-understood effects of bromo and iodo substituents, the following
represents an expected spectral profile.

e 1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region,
corresponding to the protons at the C-5, C-6, and C-8 positions.

[¢]

H-5: Expected to be a doublet, downfield due to its proximity to the bridgehead nitrogen.

o

H-6: Expected to be a doublet of doublets.

o

H-8: Expected to be a singlet or a narrow doublet, likely the most upfield of the aromatic
protons. The proton at C-2 is absent due to substitution.
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e 13C NMR: The carbon NMR spectrum should display all 7 carbon signals.

o The C-3 carbon, bearing the iodo group, will be significantly shifted upfield compared to
the unsubstituted parent compound due to the heavy atom effect.

o The C-7 carbon, attached to the bromine, will also show a characteristic shift.

o The bridgehead carbons (C-8a) and other carbons of the pyridine and imidazole rings will
appear in the expected aromatic region.

e Mass Spectrometry (MS):

o EI-MS or ESI-MS: The mass spectrum should show a prominent molecular ion peak [M]*
or protonated molecular ion peak [M+H]*. A characteristic isotopic pattern will be observed
due to the presence of one bromine atom (*°*Br and 8!Br in an approximate 1:1 ratio) and
one iodine atom (2271).

Synthesis and Purification

The synthesis of 7-Bromo-3-iodoimidazo[1,2-a]Jpyridine can be efficiently achieved via a two-
step process starting from a commercially available aminopyridine. The core principle involves
the construction of the imidazo[1,2-a]pyridine scaffold followed by regioselective iodination.

Plausible Synthetic Pathway

The most logical and field-proven approach is a condensation reaction to form the 7-bromo-
substituted core, followed by an electrophilic iodination at the electron-rich C-3 position.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b2951992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2951992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Conditions:
- Solvent (e.g., Ethanol)
- Base (e.g., NaHCOs)
- Heat (Reflux)

Reagents:
- 2-Amino-4-bromopyridine
- Chloroacetaldehyde

Step 1: Scaffold Formation
(Condensation Reaction)

Yields
\
Reagents: Conditions: .,
- N-lodosuccinimide (NIS) - Solvent (e.g., DMF, Acetonitrile) ! - - .
or lodine (l2) - Room Temperature 7-Bromoimidazol[1,2-a]pyridine

1
1
1
| Is subjected to
1
1

N Step 2: C-3 lodination w=
(Electrophilic Substitution) J

Yields
Y

Final Product:
7-Bromo-3-iodoimidazo[1,2-a]pyridine

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 7-Bromo-3-iodoimidazo[1,2-a]pyridine.

Step-by-Step Experimental Protocol

This protocol is a robust, generalized procedure based on well-established methods for
synthesizing the imidazo[1,2-a]pyridine core and its subsequent halogenation.[5]
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Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 2-amino-4-bromopyridine (1.0 eq.), sodium bicarbonate (NaHCOs, 2.0 eq.), and
ethanol.

Reagent Addition: While stirring, add a 40-50% aqueous solution of chloroacetaldehyde (1.2
eg.) dropwise to the mixture.

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction
should be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove
the ethanol under reduced pressure.

Extraction: Add water to the residue and extract the product with a suitable organic solvent,
such as dichloromethane or ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa), filter,
and concentrate in vacuo. The crude product can be purified by column chromatography on
silica gel to yield pure 7-bromoimidazo[1,2-a]pyridine.

Step 2: Synthesis of 7-Bromo-3-iodoimidazo[1,2-a]pyridine

Reaction Setup: Dissolve the 7-bromoimidazo[1,2-a]pyridine (1.0 eq.) obtained from Step 1
in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a flask
protected from light.

Reagent Addition: Add N-lodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution at room
temperature. The use of NIS is often preferred as it is easier to handle than molecular iodine
and often gives cleaner reactions.

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction to
completion by TLC.

Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous
solution of sodium thiosulfate (Na=S203) to remove any unreacted iodine.
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o Extraction: Extract the product with ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SOa4, and
concentrate under reduced pressure. The final product, 7-Bromo-3-iodoimidazo[1,2-
a]pyridine, can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The chemical utility of 7-Bromo-3-iodoimidazo[1,2-a]pyridine stems from the distinct
reactivity of its two halogen substituents, which allows for selective functionalization in cross-
coupling reactions.

Reactivity Profile

e C-1 Bond: The carbon-iodine bond is significantly more reactive than the carbon-bromine
bond in palladium-catalyzed cross-coupling reactions. This reactivity difference is the
cornerstone of its utility, enabling selective substitution at the C-3 position while leaving the
C-7 bromine intact for a subsequent reaction.

o C-Br Bond: The carbon-bromine bond is less reactive but can be readily activated for cross-
coupling under slightly more forcing conditions or with specific catalyst/ligand systems.

e Imidazo[1,2-a]pyridine Core: The heterocyclic core itself is a privileged scaffold in medicinal
chemistry, found in numerous marketed drugs like Zolpidem (for insomnia), Alpidem
(anxiolytic), and Minodronic acid (for osteoporosis).[6]

Key Applications in Drug Discovery

This molecule is an ideal starting point for building diverse chemical libraries for screening
against biological targets. The orthogonal nature of the C-1 and C-Br bonds allows for a
programmed, two-directional elaboration of the core structure.
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Click to download full resolution via product page
Caption: Sequential functionalization via selective cross-coupling reactions.

e Primary Functionalization (e.g., Suzuki Coupling): Reacting 7-Bromo-3-iodoimidazo[1,2-
a]pyridine with a boronic acid (R*-B(OH)z) under standard Suzuki conditions will selectively
replace the iodine at C-3, yielding a 7-bromo-3-aryl-imidazo[1,2-a]pyridine.

e Secondary Functionalization: The resulting product can then be subjected to a second,
distinct cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a
different coupling partner (R?) to modify the C-7 position.

This two-step diversification allows for the creation of a matrix of compounds from a single,
advanced intermediate, dramatically accelerating the structure-activity relationship (SAR)
studies essential for drug development.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 7-Bromo-3-iodoimidazo[1,2-
a]pyridine is not publicly available, hazard data for the closely related 7-Bromoimidazo[1,2-
a]pyridine (CAS 808744-34-5) provides a strong basis for safe handling procedures.[7]

Table 3: GHS Hazard Statements for 7-Bromoimidazo[1,2-a]pyridine

Hazard Code Statement

H302 Harmful if swallowed.
H315 Causes skin irritation.

H319 Causes serious eye irritation.
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| H335 | May cause respiratory irritation. |

Recommended Precautions:

» Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

» Engineering Controls: Handle this compound in a well-ventilated area, preferably within a
chemical fume hood, to avoid inhalation of dust or vapors.

e Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands
thoroughly after handling.

» Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from
incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromo-3-iodoimidazo-1-2-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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